![molecular formula C17H16N2O4S B11020511 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11020511.png)
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen-2-ones and thiazoles. This compound is characterized by its unique structure, which includes a chromen-2-one moiety and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 4-methyl-1,3-thiazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido-5-ureidopentanoic acid
- 4-methyl-2-oxo-2H-chromen-7-yl acetic acid
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Uniqueness
Compared to similar compounds, 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of chromen-2-one and thiazole moieties. This structural feature may enhance its biological activity and specificity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16N2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O4S/c1-9-8-24-17(18-9)19-15(20)7-13-10(2)12-5-4-11(22-3)6-14(12)23-16(13)21/h4-6,8H,7H2,1-3H3,(H,18,19,20) |
InChI Key |
CGWCOBFDPYXPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=C(C3=C(C=C(C=C3)OC)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11020431.png)
![Methyl 3-[(2-ethylhexyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020433.png)
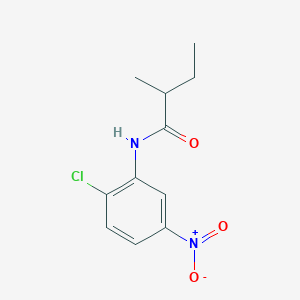
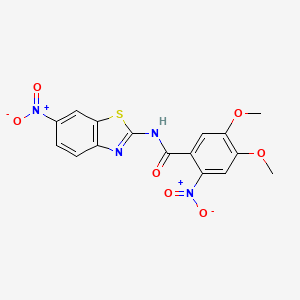
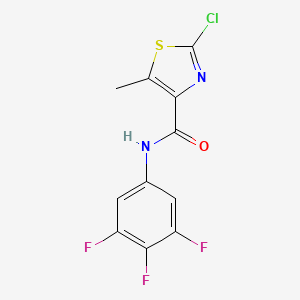
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11020456.png)
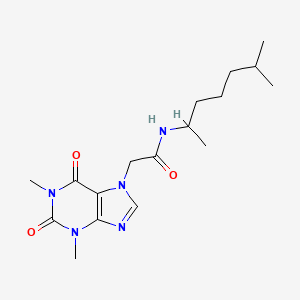
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11020468.png)
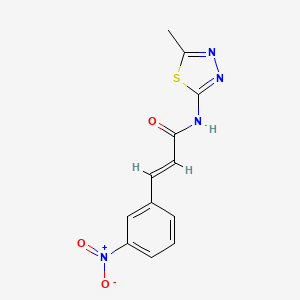
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11020480.png)
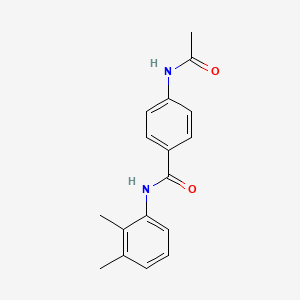
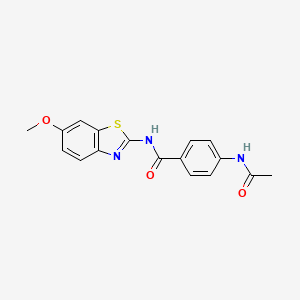
![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11020498.png)
![3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11020501.png)
